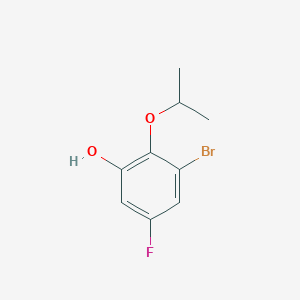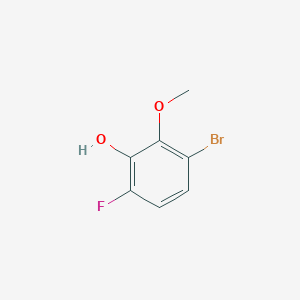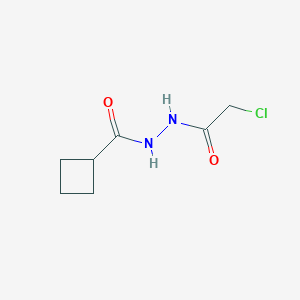
N'-(2-chloroacetyl)cyclobutanecarbohydrazide
Overview
Description
“N’-(2-chloroacetyl)cyclobutanecarbohydrazide” is a chemical compound with the IUPAC name N’- (2-chloroacetyl)cyclobutanecarbohydrazide . It has a molecular weight of 190.63 .
Molecular Structure Analysis
The molecule contains a total of 23 atoms, including 11 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom . It has 23 bonds in total, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 four-membered ring, and 1 N hydrazine .Physical And Chemical Properties Analysis
“N’-(2-chloroacetyl)cyclobutanecarbohydrazide” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature .Scientific Research Applications
Biological Activities of Cyclobutane-Containing Alkaloids
Research on natural cyclobutane-containing alkaloids and synthetic compounds has revealed over 210 compounds with antimicrobial, antibacterial, anticancer, and other activities. Cyclobutane rings in these compounds contribute significantly to their biological activities (Dembitsky, 2007).
Antitumor Activity of Cyanoacetylhydrazine Derivatives
Cyanoacetylhydrazine derivatives, related to N'-(2-chloroacetyl)cyclobutanecarbohydrazide, have been synthesized and evaluated for their antitumor activities. These compounds have shown significant inhibitory effects against various human tumor cell lines, indicating the potential of cyclobutane derivatives in cancer treatment (Mohareb et al., 2012).
Photocatalyzed [2+2] Cycloadditions
Cyclobutanes, including derivatives like N'-(2-chloroacetyl)cyclobutanecarbohydrazide, are core components in many lead compounds for drug development. Light-driven [2+2] cycloadditions are critical for building these structures. Advances in the chemoselectivity and enantioselectivity of these reactions have significant implications for the synthesis of bioactive molecules (Jiang et al., 2019).
Synthesis of Purine Nucleosides
Cyclobutane derivatives have been utilized in the synthesis of purine nucleosides, which are important in medical research, particularly for their anti-HIV activities. These syntheses involve complex chemical processes where cyclobutane rings play a crucial role (Flores et al., 2011).
Binding Site of Fat Mass and Obesity Associated Protein
N'-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarbohydrazide, a compound related to N'-(2-chloroacetyl)cyclobutanecarbohydrazide, has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), revealing a novel binding site crucial for the development of obesity treatments (He et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N'-(2-chloroacetyl)cyclobutanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-6(11)9-10-7(12)5-2-1-3-5/h5H,1-4H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKJKRKBBOLUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



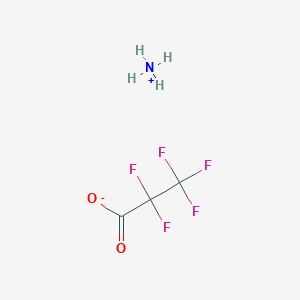
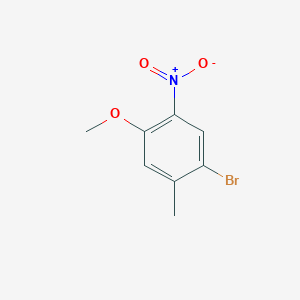


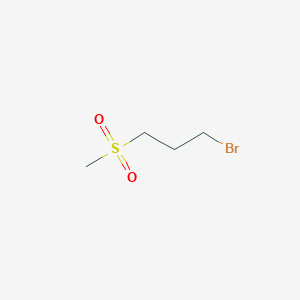
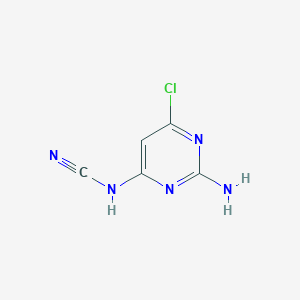
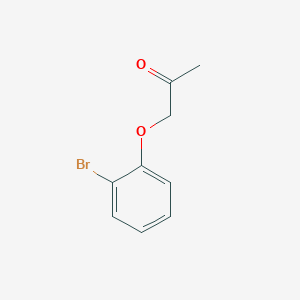
![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)
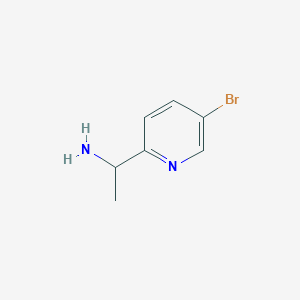

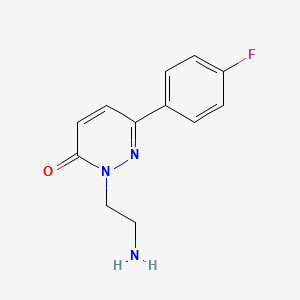
![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)
